molecular formula C8H5ClF3NO4S B1467739 2-Chloro-4-{[(trifluoromethyl)sulfonyl]amino}benzoic acid CAS No. 716361-56-7

2-Chloro-4-{[(trifluoromethyl)sulfonyl]amino}benzoic acid

Cat. No. B1467739
M. Wt: 303.64 g/mol
InChI Key: KNDSWWRKMGOYQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-{[(trifluoromethyl)sulfonyl]amino}benzoic acid , also known by its chemical formula C8H4ClF3O2 , is an organofluorine compound. It features a chlorine atom, a trifluoromethyl group, and a sulfonamide moiety attached to a benzene ring. The compound’s molecular weight is 224.56 g/mol .

properties

IUPAC Name

2-chloro-4-(trifluoromethylsulfonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO4S/c9-6-3-4(1-2-5(6)7(14)15)13-18(16,17)8(10,11)12/h1-3,13H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNDSWWRKMGOYQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NS(=O)(=O)C(F)(F)F)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-{[(trifluoromethyl)sulfonyl]amino}benzoic acid

Synthesis routes and methods

Procedure details

A solution of methyl 4-{bis[(trifluoromethyl)sulfonyl]amino}-2-chlorobenzoate (5.9 g, 13.1 mmol), sodium hydroxide (3.12 g, 78.0 mmol), methanol (125 ml) and water (125 ml) was stirred for 2 hours. The solution from concentration to 75 ml by spin evaporation in vacuo and dilution with 100 ml water was extracted with ethyl acetate. The aqueous layer was acidified with 12 N hydrochloric acid and again extracted with ethyl acetate. The organic layer was washed with water and concentrated by spin evaporation in vacuo, with the addition of dichloromethane (3 times) to give a residue that was dissolved in 1 N aqueous hydrochloric acid. The aqueous solution was extracted with ethyl acetate (3 times) and the organic layers were combined, washed with water, and concentrated by spin evaporation in vacuo 2-chloro-4-{[(trifluoromethyl)sulfonyl]amino}benzoic acid as a solid (3.6 g, 61%). ES-LCMS m/z 304 (M+H).
Name
methyl 4-{bis[(trifluoromethyl)sulfonyl]amino}-2-chlorobenzoate
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
3.12 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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